molecular formula C11H11NO2 B12902001 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one CAS No. 69974-30-7

3-Phenyl-5-vinyl-1,3-oxazolidin-2-one

Cat. No.: B12902001
CAS No.: 69974-30-7
M. Wt: 189.21 g/mol
InChI Key: QPFRIIUKUCXUMQ-UHFFFAOYSA-N
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Description

3-Phenyl-5-vinyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and a vinyl group attached to the ring. Oxazolidinones are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in stereoselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-vinyloxazolidin-2-one can be achieved through several methods:

    Cyclization of Amino Alcohols: One common method involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of 3-phenyl-2-amino-1-propanol with an appropriate carbonyl compound under acidic or basic conditions can yield the desired oxazolidinone.

    Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between urea and ethanolamine derivatives.

    Palladium-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.

Industrial Production Methods

Industrial production of oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, often involves scalable methods such as:

    Batch Reactors: Utilizing batch reactors for the cyclization of amino alcohols with carbonyl compounds.

    Continuous Flow Reactors: Employing continuous flow reactors for microwave-assisted synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include epoxides, amino alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-vinyloxazolidin-2-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-vinyloxazolidin-2-one is unique due to its specific substituents (phenyl and vinyl groups), which impart distinct chemical reactivity and potential applications compared to other oxazolidinones. Its versatility as a chiral auxiliary and its potential antibacterial activity make it a valuable compound in both research and industrial applications.

Properties

CAS No.

69974-30-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethenyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2

InChI Key

QPFRIIUKUCXUMQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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